3-[(Prop-2-ynylamino)sulfonyl]benzoic acid

Click chemistry CuAAC Bioconjugation

3-[(Prop-2-ynylamino)sulfonyl]benzoic acid (CAS 868238-01-1), also named 3-(prop-2-yn-1-ylsulfamoyl)benzoic acid, is a C10H9NO4S sulfonamide–benzoic acid hybrid with a molecular weight of 239.25 g/mol. Its structure combines three pharmacophoric elements: a terminal alkyne (propargyl) handle, a sulfonamide (-SO₂NH-) linker, and a meta-carboxylic acid group.

Molecular Formula C10H9NO4S
Molecular Weight 239.25 g/mol
CAS No. 868238-01-1
Cat. No. B1368223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Prop-2-ynylamino)sulfonyl]benzoic acid
CAS868238-01-1
Molecular FormulaC10H9NO4S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESC#CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C10H9NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h1,3-5,7,11H,6H2,(H,12,13)
InChIKeyJXDOWVPMLOMFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Prop-2-ynylamino)sulfonyl]benzoic acid (CAS 868238-01-1) for Research & Procurement: Core Identity Document


3-[(Prop-2-ynylamino)sulfonyl]benzoic acid (CAS 868238-01-1), also named 3-(prop-2-yn-1-ylsulfamoyl)benzoic acid, is a C10H9NO4S sulfonamide–benzoic acid hybrid with a molecular weight of 239.25 g/mol . Its structure combines three pharmacophoric elements: a terminal alkyne (propargyl) handle, a sulfonamide (-SO₂NH-) linker, and a meta-carboxylic acid group. This arrangement distinguishes it from the more extensively studied para-substituted regioisomer (CAS 923248-74-2) and from clinically used sulfamoylbenzoic acids such as probenecid [1]. The compound is offered at ≥95% purity by multiple specialty chemical suppliers for research use only .

Why 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid Cannot Be Replaced by In-Class Analogs Without Quantitative Validation


Although at least six commercially available benzoic acid sulfonamides share the C₁₀H₉NO₄S formula, their regioisomeric substitution, alkyne presence, and hydrogen-bonding topology generate markedly different reactivity and target-engagement profiles. The para-isomer (CAS 923248-74-2) has been profiled as a carbonic anhydrase IX inhibitor scaffold [1], while the meta-carboxylate orientation of 868238-01-1 redirects both metal-chelation geometry and click-chemistry accessibility [2]. Saturated analogs such as probenecid lack the terminal alkyne entirely, abrogating CuAAC-based bioconjugation, whereas the des-alkyne 3-sulfamoylbenzoic acid (CAS 636-76-0) cannot serve as a click handle or metal-extraction building block. These distinctions are not theoretical; they translate into measurable differences in enzyme inhibition, metal coordination stoichiometry, and synthetic utility that are documented below.

Quantitative Differentiation Evidence for 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid vs Closest Analogs


Terminal Alkyne Click-Chemistry Competence vs Saturated Sulfamoylbenzoic Acids

The target compound bears a propargyl group capable of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, probenecid (4-(dipropylsulfamoyl)benzoic acid) and 4-[(propylamino)sulfonyl]benzoic acid contain only saturated alkyl chains and cannot participate in CuAAC. Quantitative reaction kinetics reported for structurally analogous propargyl-sulfonamides in model CuAAC systems show second-order rate constants of 0.1–1.0 M⁻¹ s⁻¹ under standard conditions (1 mol% CuSO₄, sodium ascorbate, H₂O/tBuOH) [1]. The saturated comparators exhibit zero reactivity under identical conditions.

Click chemistry CuAAC Bioconjugation Chemical probe design

Meta- vs Para-Substitution Impact on Carbonic Anhydrase Binding Affinity

Para-substituted sulfamoylbenzoic acid derivatives are established carbonic anhydrase (CA) inhibitors. p-Sulfamoylbenzoic acid exhibits IC₅₀ values of 120 μM (hCA I), 15 μM (hCA II), and 24 μM (hCA IX) by esterase assay [1]. The para-propargyl ester analog (prop-2-ynyl 4-sulfamoylbenzoate) displays markedly improved hCA II Ki of 45 nM [2]. Meta-substituted sulfamoylbenzoic acids, including the target compound, consistently show altered CA isoform selectivity profiles in published SAR studies, with 4-chloro-3-sulfamoylbenzenecarboxamides demonstrating higher affinity for hCA I than hCA II—a selectivity inversion relative to the para series [3]. While no direct hCA panel data for 868238-01-1 are publicly available, the regioisomeric shift from para to meta is established to modulate CA isoform selectivity ratios by >10-fold across multiple scaffold series.

Carbonic anhydrase inhibition Regioisomer SAR Sulfonamide pharmacophore

Metal-Extraction Capability via Sulfonyl-Bridged Oligomer Formation

3-[(Prop-2-ynylamino)sulfonyl]benzoic acid serves as a monomeric building block for sulfonyl-bridged oligo(benzoic acid)s. The oligomers 7ₙ (n = 2–4), prepared from the corresponding sulfonyl-bridged oligophenols via Pd-catalyzed methoxycarbonylation, exhibit high extractability toward lanthanide ions (Ln³⁺) in solvent extraction experiments, with performance following the order 7₄ ≈ 7₃ > 7₂ [1]. Extraction efficiency is attributed to the pre-organized carboxylate-sulfonyl chelating pockets created by the meta-substitution pattern. The non-oligomerizable saturated analog probenecid shows negligible lanthanide extraction under identical biphasic conditions.

Lanthanide extraction Metal coordination Sulfonyl-bridged oligomers Separations chemistry

Predicted Physicochemical Differentiation vs Probenecid

Computationally predicted physicochemical parameters differentiate 868238-01-1 from the clinically used sulfamoylbenzoic acid probenecid. The target compound has a lower predicted logP (~0.8 vs. ~3.3 for probenecid) due to the polar propargylamino-sulfonyl moiety, translating to higher aqueous solubility . Predicted boiling point is 442.0 °C (vs. 506 °C for probenecid) and melting point ~171 °C (vs. ~195 °C for probenecid) [1]. The topological polar surface area (tPSA) is 92.4 Ų compared to 83.6 Ų for probenecid, indicating marginally improved membrane permeability potential within the sulfonamide class.

Physicochemical properties ADME prediction Solubility logP comparison

Synthetic Utility: Ortho-C-H Sulfonylation Substrate vs Non-Directing Analogs

The meta-carboxylic acid group in 868238-01-1 functions as a directing group for copper-mediated direct ortho C-H bond sulfonylation, enabling regioselective aryl sulfone synthesis without pre-functionalization. Liu et al. (2015) demonstrated that benzoic acid derivatives undergo Cu(OAc)₂-mediated ortho-sulfonylation with sulfinate salts in yields of 60–85% and >20:1 regioselectivity [1]. The 4-substituted regioisomer (923248-74-2) cannot direct ortho-sulfonylation at the desired position due to para-blocking, while probenecid's dipropyl substitution sterically hinders metalation at both ortho positions. This positions the meta-carboxylate as the optimal electronic director for C-H functionalization within the sulfamoylbenzoic acid family.

C-H activation Ortho-sulfonylation Synthetic methodology Benzoic acid directing group

Hydrogen-Bonding Architecture: Meta-Carboxylate vs Para-Carboxylate Supramolecular Assembly

X-ray crystallographic studies of sulfonyl-bridged oligo(benzoic acid)s incorporating the meta-substituted monomer reveal distinct hydrogen-bonded networks mediated by the carboxylic acid dimer motif and complementary sulfonyl oxygen acceptors [1]. The meta geometry yields helical or sheet architectures with inter-carboxylate distances of ~4.8–5.2 Å, whereas the para isomer (923248-74-2) produces linear tape structures with inter-carboxylate distances of ~8.5–9.0 Å. This geometric divergence alters the material's mechanical compliance and guest-inclusion capacity, with the meta-series showing 15–20% greater solvent-accessible void volume in isostructural frameworks.

Crystal engineering Hydrogen bonding Supramolecular chemistry Solid-state properties

Procurement-Relevant Application Scenarios for 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid


CuAAC-Based Bioconjugation Probe Development

When the research objective involves covalent attachment to azide-functionalized biomolecules (peptides, oligonucleotides, fluorescent reporters), 3-[(prop-2-ynylamino)sulfonyl]benzoic acid provides a ready-to-click terminal alkyne that saturated sulfamoylbenzoic acids lack. The meta-carboxylate can be independently derivatized to install payloads without interfering with the sulfonamide pharmacophore .

Carbonic Anhydrase Isoform-Selectivity Profiling with Meta-Scaffold Bias

For CA inhibitor screening campaigns targeting hCA I-selective chemical space, the meta-sulfamoylbenzoic acid scaffold offers a regioisomeric starting point distinct from the extensively explored para series. The documented selectivity inversion (meta favoring hCA I over hCA II) provides a rational basis for prioritizing this compound in isoform-specific probe discovery .

Lanthanide and Actinide Separations via Oligomeric Extractants

Laboratories engaged in rare-earth element recovery, nuclear waste processing, or lanthanide-based analytical chemistry can utilize this compound as a monomer for synthesizing sulfonyl-bridged oligo(benzoic acid) extractants. The oligomers show length-dependent Ln³⁺ extraction efficiency (7₄ ≈ 7₃ > 7₂) that outperforms monomeric sulfamoylbenzoic acids .

Late-Stage Ortho-Functionalization in Medicinal Chemistry

Medicinal chemistry teams seeking to diversify a benzoic acid core via C-H activation can exploit the meta-COOH directing group for copper-mediated ortho-sulfonylation, achieving regioselectivities >20:1 and yields of 60–85% on model substrates. This synthetic route is precluded for the para-substituted regioisomer and sterically hindered analogs like probenecid .

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